molecular formula C12H18FNO B13642421 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline

Katalognummer: B13642421
Molekulargewicht: 211.28 g/mol
InChI-Schlüssel: UOUVQBLTCRRJMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 3-position, a methoxy group at the 4-position, and an N-(pentan-2-yl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline typically involves multiple steps. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzene ring to introduce an acyl group.

    Reduction: The acyl group is then reduced to an alkane.

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction of Nitro Group: The nitro group is reduced to an amine group.

    Substitution: Introduction of the fluoro and methoxy groups at the desired positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-fluoro-4-methoxy-N-(pentan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity, while the N-(pentan-2-yl) group can affect its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-fluoro-4-methoxy-N-(pentan-2-yl)aniline is unique due to the specific combination of fluoro, methoxy, and N-(pentan-2-yl) groups. This combination can result in distinct chemical and physical properties, such as enhanced stability, specific reactivity, and potential biological activity, making it valuable for various applications.

Eigenschaften

Molekularformel

C12H18FNO

Molekulargewicht

211.28 g/mol

IUPAC-Name

3-fluoro-4-methoxy-N-pentan-2-ylaniline

InChI

InChI=1S/C12H18FNO/c1-4-5-9(2)14-10-6-7-12(15-3)11(13)8-10/h6-9,14H,4-5H2,1-3H3

InChI-Schlüssel

UOUVQBLTCRRJMF-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C)NC1=CC(=C(C=C1)OC)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.